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molecular formula C10H10N2O3 B8742033 2-Ethyl-5-nitroisoindolin-1-one

2-Ethyl-5-nitroisoindolin-1-one

Cat. No. B8742033
M. Wt: 206.20 g/mol
InChI Key: COEXNXZPPDCAMI-UHFFFAOYSA-N
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Patent
US08399481B2

Procedure details

2-Bromomethyl-4-nitro-benzoic acid methyl ester (1.0 g, 3.64 mmol) was stirred in ethylamine (30 ml, 2.0M solution in THF) at room temperature. The reaction was stirred for 3 hrs, after which time the solvent was evaporated in vacuo and the crude residue triturated with diethyl ether. The resulting orange solid was filtered and dried in a vacuum oven (40° C.) to afford the title compound (634 mg, 85%). HPLC retention time 3.56 min. Mass spectrum (ES+) m/z 207 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH2:13]Br.[CH2:16]([NH2:18])[CH3:17]>>[CH2:16]([N:18]1[CH2:13][C:5]2[C:4](=[CH:9][CH:8]=[C:7]([N+:10]([O-:12])=[O:11])[CH:6]=2)[C:3]1=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])CBr)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting orange solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (40° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N1C(C2=CC=C(C=C2C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 634 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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